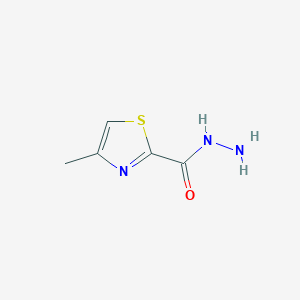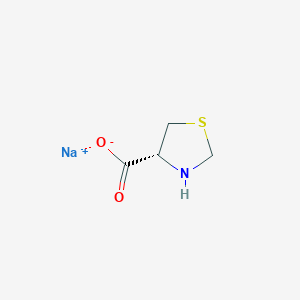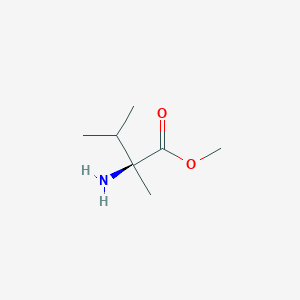
3,4-Bis(ethoxymethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(ethoxymethoxy)benzaldehyde, or 3,4-BEMBA, is a type of aldehyde that is widely used in scientific research due to its versatile properties. It is a colorless solid with a molecular weight of 192.25 g/mol and a melting point of 66-68°C. 3,4-BEMBA has been used in a variety of applications, including synthesis, drug development, and biological research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Impurities in Pharmaceuticals : A study by Zhang et al. (2014) developed a synthetic method for an impurity in crude roflumilast, starting from a related compound, 3,4-dihydroxybenzaldehyde. This process involved alkylation, oxidation, chlorination, and acylation reactions.
Development of Electrically Conductive Polymers : Research by Hafeez et al. (2019) involved synthesizing bis-aldehyde monomers related to 3,4-Bis(ethoxymethoxy)benzaldehyde. These monomers were polymerized to create electrically conductive poly(azomethine)s, showing significant electrical conductivity.
Uncatalyzed Synthesis under Eco-Friendly Conditions : A paper by Shaterian & Honarmand (2009) described the uncatalyzed synthesis of certain derivatives under thermal solvent-free conditions, demonstrating an environmentally friendly approach to chemical synthesis.
Production of Hantzsch Esters : In research conducted by Gómez-Pliego et al. (2007), the reaction of benzaldehydes with other compounds was carried out in a water-based medium using infrared irradiation, illustrating an innovative approach in green chemistry.
Regioselective Protection in Organic Synthesis : A study by Plourde & Spaetzel (2002) focused on the regioselective protection of the hydroxyl group of a related compound, demonstrating techniques in organic synthesis that could be applicable to this compound.
Applications in Material Science and Catalysis
Synthesis of Fluorescent Polymers : Neilson et al. (2008) explored the synthesis of highly fluorescent polymers using a monomer related to this compound, indicating potential applications in material science (Neilson et al., 2008).
Catalytic Applications in Asymmetric Synthesis : Ito et al. (2006) synthesized complexes using a related benzaldehyde derivative for use in asymmetric synthesis, showcasing its potential in catalysis (Ito et al., 2006).
Other Notable Research
Antiviral Properties of Derivatives : Xu et al. (2006) developed alpha-aminophosphonate derivatives using substituted benzaldehydes, which showed moderate to good antiviral activity, indicating potential biomedical applications (Xu et al., 2006).
Development of Novel Organic Compounds : Various studies have synthesized novel organic compounds using benzaldehydes as starting materials, demonstrating the broad applicability of these compounds in organic chemistry and material science.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
3,4-bis(ethoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-3-15-9-17-12-6-5-11(8-14)7-13(12)18-10-16-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEDJPYISCQBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C=C1)C=O)OCOCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562396 |
Source


|
| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128837-28-5 |
Source


|
| Record name | 3,4-Bis(ethoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














